3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) is a chemical compound with the molecular formula and a molecular weight of approximately 356.472 g/mol. This compound features a naphthalene core connected to two diethylurea groups, making it structurally unique and of interest in various scientific fields. The compound is identified by the CAS number 41915-94-0, and its IUPAC name is 3-[5-(diethylcarbamoylamino)naphthalen-1-yl]-1,1-diethylurea .
3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is available for research purposes. In terms of classification, this compound falls under the category of organic compounds, specifically ureas and derivatives of naphthalene .
The synthesis of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) typically involves the reaction between 1,5-diaminonaphthalene and diethyl isocyanate. This reaction is performed under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
The reaction conditions may include specific temperatures and solvents to optimize the process. While detailed industrial production methods are not widely documented, scaling up laboratory synthesis typically involves optimizing these parameters to maximize product yield.
The molecular structure of 3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) consists of a naphthalene backbone with two diethylurea substituents. The structural representation can be described using various chemical notation systems:
InChI=1S/C20H28N4O2/c1-5-23(6-2)19(25)21-17-13-9-12-16-15(17)11-10-14-18(16)22-20(26)24(7-3)8-4/h9-14H,5-8H2,1-4H3,(H,21,25)(H,22,26)
CCN(CC)C(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)N(CC)CC
This structure highlights the connectivity between the naphthalene moiety and the urea groups .
3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The products formed depend on the specific reagents used and the reaction conditions applied.
The compound's stability under different conditions (e.g., temperature and pH) is crucial for its applications in research and industry .
3,3'-(1,5-Naphthalenediyl)bis(1,1-diethylurea) has several applications in scientific research:
This compound's unique structural features make it an interesting subject for further research across multiple disciplines.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: